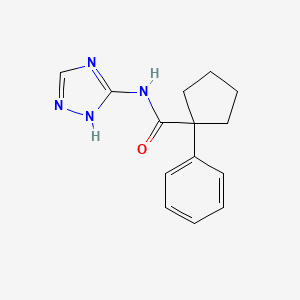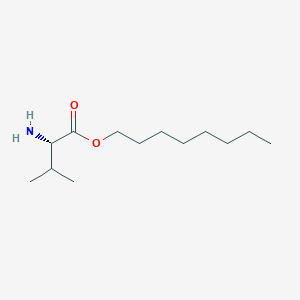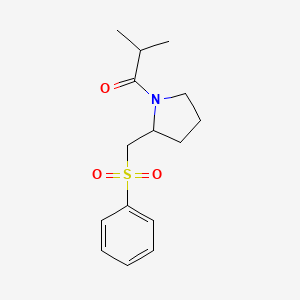
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit potent inhibitory activities against various cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of primary amines with various carbonyl compounds . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .
Chemical Reactions Analysis
In vitro cytotoxic evaluation indicates that some of the 1,2,4-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide is a chemical compound involved in various synthesis and reactivity studies. Research has demonstrated its utility in the synthesis of complex chemical structures. For instance, Δ2-Triazolines, derived from cyclopentene and aryl azides, react with isocyanates and isothiocyanates to form 1-arylamino-2-carboxamido- and 1-arylamino-2-thiocarboxamido-cyclopentenes respectively, highlighting its role in complex chemical reactions (Huisgen, Grashey, Vernon, & Kunz, 1965).
Characterization and Structural Analysis
The compound has been a subject of detailed characterization and structural analysis. Studies involving derivatives of cyclohexanecarboxamide have provided insights into their chemical structure, utilizing techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography. Such analyses contribute to a deeper understanding of the compound’s molecular structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Development of New Compounds and Reactions
Research has led to the development of new compounds and reactions involving this chemical. For instance, the synthesis of N-heterocyclic carbene compounds from 4-phenylsemicarbazide and 1,5-diphenylcarbazide highlights its application in creating new backbone structures for various chemical applications (Jonek, Diekmann, & Ganter, 2015).
Applications in Organic Chemistry
Its applications extend to organic chemistry, where it participates in cycloaddition reactions. For example, the conversion of 1-phenyl-1,2,3-triazoles to corresponding 5-lithio compounds, which undergo fragmentation and loss of nitrogen, demonstrates its versatility in organic synthesis (Ghose & Gilchrist, 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-12(17-13-15-10-16-18-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUAOTXRBMLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)
![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2643222.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2643225.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2643227.png)



![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide](/img/structure/B2643231.png)
![[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene](/img/structure/B2643233.png)
![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)

